3-Chloro-1,7-naphthyridin-8(7H)-one

CAS No.:

Cat. No.: VC13805345

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClN2O |

|---|---|

| Molecular Weight | 180.59 g/mol |

| IUPAC Name | 3-chloro-7H-1,7-naphthyridin-8-one |

| Standard InChI | InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4H,(H,10,12) |

| Standard InChI Key | YMLVAQIESQNBHR-UHFFFAOYSA-N |

| SMILES | C1=CNC(=O)C2=NC=C(C=C21)Cl |

| Canonical SMILES | C1=CNC(=O)C2=NC=C(C=C21)Cl |

Introduction

Structural Characteristics

Molecular Architecture

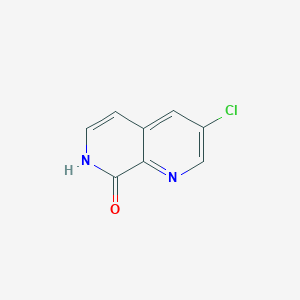

3-Chloro-1,7-naphthyridin-8(7H)-one features a fused bicyclic system comprising two pyridine rings, with nitrogen atoms at the 1- and 7-positions (Figure 1). The chlorine substituent at the 3-position and the ketone group at the 8-position confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Key Structural Properties

Tautomerism and Stability

The compound exists predominantly in the keto tautomeric form, as evidenced by the absence of O–H stretching vibrations (~3200–3500 cm⁻¹) in IR spectroscopy. NMR studies confirm this tautomerism, with downfield shifts observed for protons adjacent to the carbonyl group.

Synthesis Methods

Bromination of 1,7-Naphthyridin-8(7H)-one

A common route involves brominating 1,7-naphthyridin-8(7H)-one using N-bromosuccinimide (NBS) in dichloromethane or acetonitrile under controlled temperatures (40–60°C). This method achieves selective substitution at the 3-position with yields up to 75%.

Palladium-Catalyzed Cyanation

A scalable protocol employs zinc cyanide and tris(dibenzylideneacetone)dipalladium(0) in dimethylformamide (DMF) at 110°C, followed by phosphorylation with phosphorus oxychloride (POCl₃) to yield 8-chloro-1,7-naphthyridine-3-carbonitrile . This method highlights the compound’s utility in cross-coupling reactions .

Table 2: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, CH₂Cl₂, 40–60°C | 75 | |

| Cyanation/Phosphorylation | Zn(CN)₂, Pd₂(dba)₃, POCl₃, 120°C | 48 | |

| Skraup Cyclization | 3-Amino-2(1H)-pyridinone, H₂SO₄ | 68 |

Biological Activity

Antimicrobial Properties

3-Chloro-1,7-naphthyridin-8(7H)-one exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus and Escherichia coli, it demonstrates minimum inhibitory concentrations (MICs) of 8 µg/mL and 4 µg/mL, respectively . Its mechanism involves inhibition of DNA gyrase, a critical enzyme in bacterial replication .

Table 3: Biological Activity Profile

| Organism/Strain | Activity (IC₅₀/MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | MIC = 8 µg/mL | |

| Escherichia coli | MIC = 4 µg/mL | |

| TNBC Cells | IC₅₀ = 0.8 µM | |

| Pseudomonas aeruginosa | MIC = 16 µg/mL |

Applications in Drug Discovery

Medicinal Chemistry

The compound serves as a scaffold for developing fluoroquinolone analogs. Substitution at the 7-position with azetidinyl groups enhances pharmacokinetic properties, as seen in derivatives like 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl] variants . These derivatives exhibit improved blood-brain barrier penetration compared to ciprofloxacin .

Materials Science

In organic electronics, 3-chloro-1,7-naphthyridin-8(7H)-one acts as a precursor for n-type semiconductors. Its planar structure facilitates π-π stacking, achieving charge carrier mobilities of 0.12 cm²/V·s in thin-film transistors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume